Cas no 1024524-10-4 (2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide)

2-(2,4-ジクロロフェノキシ)-N'-(5-ヨード-2-オキソインドール-3-イル)アセトヒドラジドは、高度に特異的な構造を有する有機化合物です。この化合物は、ヨード化インドール骨格とジクロロフェノキシ基を組み合わせたユニークな分子設計が特徴で、生物活性や薬理学的応用の可能性が期待されています。特に、その安定性と選択的反応性から、医薬品中間体や生化学研究用試薬としての利用が注目されています。分子内のヨード原子はさらなる官能基化の足場として機能し、多様な誘導体合成への展開が可能です。また、ヒドラジド部位は金属イオンとのキレート形成能を示し、分析化学分野での応用も検討されています。

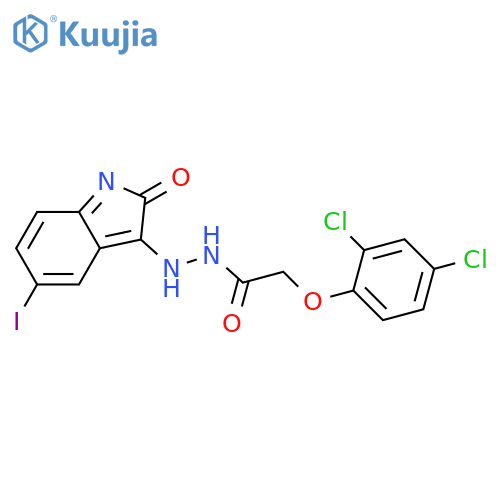

1024524-10-4 structure

商品名:2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide

CAS番号:1024524-10-4

MF:C16H10Cl2IN3O3

メガワット:490.079373836517

MDL:MFCD00955245

CID:5166218

2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide

-

- MDL: MFCD00955245

- インチ: 1S/C16H10Cl2IN3O3/c17-8-1-4-13(11(18)5-8)25-7-14(23)21-22-15-10-6-9(19)2-3-12(10)20-16(15)24/h1-6H,7H2,(H,21,23)(H,20,22,24)

- InChIKey: BHJCDQYDXHYGLC-UHFFFAOYSA-N

- ほほえんだ: C(NNC1=C2C(=NC1=O)C=CC(I)=C2)(=O)COC1=CC=C(Cl)C=C1Cl

2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB162441-1 g |

3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline |

1024524-10-4 | 1 g |

€211.30 | 2023-07-20 | ||

| abcr | AB162441-5 g |

3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline |

1024524-10-4 | 5 g |

€377.50 | 2023-07-20 | ||

| abcr | AB162441-1g |

3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline; . |

1024524-10-4 | 1g |

€211.30 | 2024-06-12 | ||

| abcr | AB162441-10g |

3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline; . |

1024524-10-4 | 10g |

€482.50 | 2024-06-12 | ||

| abcr | AB162441-10 g |

3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline |

1024524-10-4 | 10 g |

€482.50 | 2023-07-20 | ||

| abcr | AB162441-5g |

3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline; . |

1024524-10-4 | 5g |

€377.50 | 2024-06-12 |

2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Shubo Wang,Jun Pu,Yao Tong,Yuanyuan Cheng,Yan Gao,Zhenghua Wang J. Mater. Chem. A, 2014,2, 5434-5440

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

1024524-10-4 (2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1024524-10-4)2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide

清らかである:99%/99%

はかる:10g/5g

価格 ($):286.0/224.0